m-Tolyl 10H-phenothiazine-10-carboxylate is an organic compound characterized by the presence of a phenothiazine core, which is a bicyclic structure containing sulfur and nitrogen. The chemical formula for m-tolyl 10H-phenothiazine-10-carboxylate is , and it features a tolyl group (a methyl-substituted phenyl group) attached to the nitrogen atom of the phenothiazine structure. This compound is notable for its potential applications in pharmaceuticals, particularly as an antipsychotic and antimicrobial agent, due to the biological properties associated with phenothiazine derivatives .
These reactions can be leveraged in synthetic pathways to develop novel derivatives with improved efficacy or reduced side effects .
m-Tolyl 10H-phenothiazine-10-carboxylate exhibits significant biological activities, primarily attributed to its phenothiazine framework. Key activities include:
The synthesis of m-tolyl 10H-phenothiazine-10-carboxylate typically involves several steps:
These methods allow for the customization of the compound's properties by altering substituents on the phenothiazine ring .
m-Tolyl 10H-phenothiazine-10-carboxylate has several applications, particularly in medicinal chemistry:
Interaction studies involving m-tolyl 10H-phenothiazine-10-carboxylate focus on its binding affinity with various biological targets:
These studies are essential for elucidating the mechanisms through which m-tolyl 10H-phenothiazine-10-carboxylate exerts its biological effects .
Several compounds share structural similarities with m-tolyl 10H-phenothiazine-10-carboxylate. Here are a few notable examples:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Thioridazine | Phenothiazine derivative | Antipsychotic; acts on dopamine receptors |
| Chlorpromazine | Phenothiazine derivative | Antipsychotic; widely used in psychiatric treatment |
| Methylthioninium chloride | Phenothiazinium salt | Antimicrobial; used in treating infections |
| Prochlorperazine | Phenothiazine derivative | Antiemetic; used for nausea and vomiting |
What sets m-tolyl 10H-phenothiazine-10-carboxylate apart from these similar compounds is its specific substitution pattern and functional groups that may enhance its solubility and bioavailability. Additionally, its potential dual action as both an antipsychotic and an antimicrobial agent highlights its versatility compared to other more specialized derivatives .
The synthesis of m-tolyl 10H-phenothiazine-10-carboxylate requires careful optimization of condensation reaction parameters to achieve maximum yields and product purity [1]. The fundamental approach involves the condensation of phenothiazine derivatives with carboxylic acid precursors under controlled conditions [10].
Temperature optimization represents a critical factor in condensation reactions for phenothiazine carboxylate synthesis [25]. Research demonstrates that reaction temperatures between 50-80°C provide optimal conditions for carboxylic acid formation from aldehyde precursors [10]. The conversion of phenothiazine-based aldehydes to their corresponding carboxylic acids has been successfully achieved using potassium tert-butoxide in mild reaction conditions, with temperatures maintained below 100°C to prevent decomposition [10].
Reaction time optimization varies significantly depending on the specific synthetic route employed [25]. Traditional batch synthesis methods require extended reaction periods of 20 hours at room temperature [25]. However, solvent optimization strategies have demonstrated remarkable improvements in reaction efficiency [25]. The substitution of ethanol with tetrahydrofuran as the reaction medium reduced reaction times from 20 hours to 10 minutes while maintaining comparable yields [25].
| Parameter | Traditional Conditions | Optimized Conditions | Improvement Factor |
|---|---|---|---|
| Temperature | Room temperature | 50-80°C | 1.5-2.0x yield |
| Reaction Time | 20 hours | 10 minutes | 120x faster |
| Solvent System | Ethanol | Tetrahydrofuran | 3x solubility |
| Yield | 73% | 87% | 1.2x improvement |
The optimization of condensation reactions also involves careful consideration of reagent stoichiometry [1] [25]. Studies utilizing design of experiments methodology have identified optimal reagent ratios where diethyl oxalate and sodium ethoxide equivalents of 1.23 provide maximum product yields [25]. The interaction effects between reagent concentrations demonstrate that exceeding 1.3 equivalents for both reagents results in yield decreases due to side reaction formation [25].
Base selection significantly influences condensation reaction outcomes for phenothiazine carboxylate derivatives [7]. Sodium hydride in tetrahydrofuran provides superior results compared to potassium carbonate systems, achieving yields of 58% for phosphorylated phenothiazine derivatives [7]. The choice of base affects both the reaction rate and the regioselectivity of the condensation process [7].
The N-functionalization of phenothiazine derivatives to form carboxylate esters requires sophisticated catalytic systems that balance reactivity with selectivity [2] [8]. Palladium-based catalytic systems have demonstrated exceptional efficiency for N-arylation reactions of phenothiazine substrates [2].
The general procedure for palladium-catalyzed N-functionalization employs tris-(dibenzylideneacetone)dipalladium as the catalyst precursor [2]. The catalytic system utilizes potassium tert-butylate as the base and tri-tert-butylphosphoniumtetrafluoroborate as the ligand in toluene solvent [2]. Reaction conditions involve reflux temperatures for 20 hours under inert atmosphere, achieving yields of 97% for N-phenylphenothiazine derivatives [2].
| Catalyst System | Temperature | Time | Yield | Selectivity |
|---|---|---|---|---|
| Palladium/Phosphine | 110°C | 20 hours | 97% | >95% |
| Iron Citrate | 80°C | 8 hours | 85% | 90% |
| Gold Complexes | 25°C | 4 hours | 83% | >98% |
Iron-based catalytic systems offer environmentally benign alternatives for phenothiazine N-functionalization [15] [17]. Ferric citrate catalysis enables efficient carbon-sulfur and carbon-nitrogen cross-coupling reactions without requiring additional ligands [15] [17]. The iron-catalyzed method addresses limitations of palladium systems including poor substrate scope and extended reaction times [20]. The regioselective synthesis achieves high atom economy by eliminating N-protection and deprotection steps [15] [17].
Gold-catalyzed carbene transfer reactions provide highly regioselective N-functionalization of phenothiazine derivatives [19]. The catalytic system employs (tris(2,4-di-tert-butylphenyl)phosphite)gold chloride with silver hexafluoroantimonate as the activator [19]. Reaction conditions utilize dichloromethane solvent at room temperature with slow addition protocols to minimize side reactions [19]. The gold catalysis achieves remarkable regioselectivity for para-position functionalization relative to the nitrogen atom, with activation energies of 9.6 kcal/mol favoring the desired regioisomer [19].
The mechanism of gold-catalyzed N-functionalization involves formation of reactive gold-carbene complexes that undergo nucleophilic addition with phenothiazine substrates [19]. Density functional theory calculations demonstrate that electrophilic addition at the para-position of nitrogen requires lower activation energy compared to para-position of sulfur (14.2 kcal/mol) [19]. This computational insight explains the observed regioselectivity in experimental results [19].
Electrochemical catalytic systems represent emerging methodologies for phenothiazine carboxylate synthesis [12]. Trimethoxy N-phenylphenothiazine serves as an effective electrocatalyst for esterification reactions between carboxylic acids and alcohols [12]. The electrochemical approach utilizes reticulated vitreous carbon anodes and stainless steel cathodes with tetrabutylammonium hexafluorophosphate electrolyte in acetonitrile [12]. The catalytic cycle involves electrochemical oxidation of the phenothiazine catalyst followed by nucleophilic attack and subsequent electrochemical reduction to regenerate the active catalyst [12].
Solvent selection profoundly influences the regioselectivity and efficiency of phenothiazine carboxylate substitution reactions [11] [28]. The polarity and protic nature of solvents directly affect reaction mechanisms and product distributions [28].
Polar aprotic solvents demonstrate superior performance for regioselective phenothiazine substitution reactions [11] [25]. Tetrahydrofuran provides enhanced solubility for phenothiazine substrates compared to alcoholic solvents [25]. The solubility improvement from 1 gram per 40 cubic centimeters in ethanol to 1 gram per 2 cubic centimeters in tetrahydrofuran significantly accelerates reaction rates [25]. Dichloromethane serves as an effective medium for gold-catalyzed carbene transfer reactions, providing optimal solvation for both substrate and catalyst [19].
| Solvent | Polarity Index | Reaction Rate | Regioselectivity | Yield |
|---|---|---|---|---|
| Tetrahydrofuran | 4.0 | High | 95% | 87% |
| Dichloromethane | 3.1 | Medium | 98% | 83% |
| Toluene | 2.4 | Medium | 92% | 97% |
| Ethanol | 5.2 | Low | 85% | 73% |
The mechanism of solvent effects on regioselectivity involves differential stabilization of transition states [28]. Polar solvents stabilize ionic transition states more effectively than neutral reactants, leading to altered activation energies for competing reaction pathways [28]. For SN1-type mechanisms, increased solvent polarity enhances reaction rates by stabilizing carbocationic intermediates [28]. Conversely, SN2-type mechanisms experience rate decreases in polar solvents due to excessive stabilization of anionic nucleophiles [28].
Protic solvents introduce complications in phenothiazine carboxylate synthesis through competitive hydrogen bonding interactions [25]. Ethanol's protic nature interferes with base-catalyzed condensation reactions by forming hydrogen bonds with reactive intermediates [25]. The negative interaction effect between ethanol content and reaction efficiency demonstrates the importance of aprotic solvent selection [25].
Solvent viscosity affects mass transfer rates and catalyst efficiency in phenothiazine functionalization reactions [27]. Lower viscosity solvents facilitate improved mixing and enhanced contact between reactants and catalysts [27]. The enhanced catalytic performance observed in optimized solvent systems correlates with improved wettability and surface interactions between substrates and catalytic surfaces [27].
Temperature-dependent solvent effects require careful consideration in reaction optimization [26]. Higher temperatures increase molecular motion and reduce solvent viscosity, potentially altering selectivity patterns [26]. The balance between reaction rate enhancement and selectivity maintenance necessitates precise temperature control in conjunction with appropriate solvent selection [26].
The electronic structure of m-tolyl 10H-phenothiazine-10-carboxylate has been extensively investigated using Density Functional Theory computational methods. The Becke, three-parameter, Lee-Yang-Parr hybrid functional in combination with various basis sets has emerged as the most reliable approach for phenothiazine derivatives [1] [2] [3] [4]. The 6-31++G(d,p) and 6-311++G(d,p) basis sets demonstrate superior performance in predicting both geometrical parameters and electronic properties compared to smaller basis sets.
The frontier molecular orbital analysis reveals that the Highest Occupied Molecular Orbital is primarily localized on the phenothiazine donor moiety, while the Lowest Unoccupied Molecular Orbital is predominantly distributed over the carboxylate acceptor unit and the aromatic conjugation bridge [5] [6] [7]. This spatial separation of frontier orbitals is characteristic of donor-acceptor systems and facilitates efficient intramolecular charge transfer processes.
Computational studies on related phenothiazine derivatives demonstrate significant variation in the Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital energy gap depending on substituent patterns. For phenothiazine derivatives containing various electron-withdrawing and electron-donating groups, the energy gap ranges from 2.14 to 4.41 electron volts [8]. Specifically, 10-phenylphenothiazine exhibits an energy gap of 4.41 electron volts, while 10-phenyl-10H-phenothiazine-3-carbaldehyde shows a reduced gap of 3.66 electron volts [8]. The incorporation of additional electron-withdrawing groups, such as in 7-bromo-10-phenyl-10H-phenothiazine-3-carbaldehyde, maintains a similar gap of 3.68 electron volts, whereas the most electron-deficient derivative, containing cyanoacrylic acid functionality, exhibits the smallest gap of 3.07 electron volts [8].
For m-tolyl 10H-phenothiazine-10-carboxylate, the expected Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital energy gap is estimated to fall within the range of 3.4 to 4.0 electron volts, based on the moderate electron-withdrawing nature of the carboxylate group and the electron-donating properties of the methyl substituent on the tolyl ring. The Highest Occupied Molecular Orbital energy is predicted to be approximately -5.0 to -4.9 electron volts, while the Lowest Unoccupied Molecular Orbital energy is estimated at -1.5 to -1.0 electron volts relative to vacuum [9] [10].
Time-dependent Density Functional Theory calculations indicate that the lowest energy electronic transitions correspond to charge transfer from the phenothiazine core to the carboxylate acceptor moiety. These transitions typically occur in the visible to near-infrared region, spanning approximately 400 to 950 nanometers, which is consistent with the strong electron-donating properties of the phenothiazine scaffold [5] [11].
The computational analysis reveals that the electronic structure is characterized by significant charge delocalization within the phenothiazine framework, with the sulfur and nitrogen heteroatoms playing crucial roles in stabilizing both the ground and excited states. The presence of these heteroatoms enhances the electron-donating capability of the phenothiazine unit and contributes to the overall stability of the molecular system [2] [12].
The charge distribution analysis of m-tolyl 10H-phenothiazine-10-carboxylate provides fundamental insights into the electronic structure and reactivity patterns of this compound. Molecular electrostatic potential calculations reveal distinct regions of nucleophilic and electrophilic character throughout the molecular framework [3] [12].
The phenothiazine core exhibits a characteristic charge distribution pattern, with significant electron density concentrated on the sulfur and nitrogen heteroatoms. Natural population analysis demonstrates that the sulfur atom carries a partial negative charge of approximately -0.3 to -0.4 atomic units, while the nitrogen atom maintains a slightly negative charge of -0.2 to -0.3 atomic units [2] [4]. This charge accumulation on the heteroatoms is responsible for the strong electron-donating properties of the phenothiazine moiety.
The carboxylate functional group displays a markedly different charge distribution, with the carbonyl carbon exhibiting significant positive character (+0.4 to +0.5 atomic units) and the oxygen atoms carrying substantial negative charges (-0.5 to -0.6 atomic units each) [3]. This charge separation within the carboxylate group establishes it as an effective electron-withdrawing unit and facilitates charge transfer interactions with the electron-rich phenothiazine core.
Fukui function calculations reveal the preferred sites for nucleophilic and electrophilic attacks. The highest nucleophilic reactivity is observed at the 3 and 7 positions of the phenothiazine rings, consistent with the electron-rich nature of these aromatic systems [1] [2]. Conversely, the carbonyl carbon of the carboxylate group represents the primary electrophilic center, making it susceptible to nucleophilic attack.
The methyl substituent on the tolyl ring contributes additional electron density through hyperconjugative effects, leading to increased electron density at the ortho and para positions relative to the methyl group. This electron donation slightly enhances the overall electron-donating capability of the tolyl carboxylate moiety compared to unsubstituted phenyl carboxylate [10] [13].
Hirshfeld charge analysis indicates that the overall charge distribution creates a significant dipole moment, typically ranging from 3 to 6 Debye units for similar phenothiazine carboxylate derivatives [3] [4]. This substantial dipole moment arises from the pronounced charge separation between the electron-rich phenothiazine donor and the electron-deficient carboxylate acceptor.
The charge distribution mapping also reveals important implications for intermolecular interactions. The negatively charged regions around the heteroatoms and carboxylate oxygens serve as hydrogen bond acceptors, while the positively charged aromatic hydrogens can participate in hydrogen bonding and carbon-hydrogen to pi interactions [14] [15]. These charge-directed interactions play crucial roles in determining the solid-state packing and solution-phase aggregation behavior of the compound.
The conformational dynamics of m-tolyl 10H-phenothiazine-10-carboxylate are governed by a complex interplay of intramolecular non-covalent interactions that significantly influence the molecular geometry and electronic properties. The phenothiazine core adopts a characteristic bent butterfly structure with fold angles ranging from 90 to 180 degrees, depending on the nature and position of substituents [14] [16] [17].
The fundamental conformational feature of phenothiazine derivatives is the non-planar arrangement of the central heterocyclic ring system. Density Functional Theory calculations reveal that the bending angle between the two benzene rings typically ranges from 126.87 to 141.15 degrees [4]. This bent geometry is primarily determined by steric hindrance rather than crystal packing effects, as evidenced by the close agreement between gas-phase computational results and solid-state crystallographic data.
For m-tolyl 10H-phenothiazine-10-carboxylate, the carboxylate substituent at the nitrogen position introduces additional conformational complexity. The rotation around the nitrogen-carbon bond connecting the phenothiazine core to the carboxylate group creates multiple conformational states with relatively low energy barriers of 1 to 6 kilocalories per mole [18] [15]. These barriers are sufficiently low to allow dynamic conformational exchange at room temperature.
The conformational preferences are strongly influenced by the electronic nature of the substituents. Electron-withdrawing groups, such as the carboxylate functionality, tend to favor the extra conformation, where the substituent adopts an orientation that minimizes steric interactions with the phenothiazine framework [16] [13]. Conversely, electron-donating substituents typically prefer the intra conformation. The methyl group on the tolyl ring provides additional steric bulk that can influence the preferred rotational states around the carboxylate linkage.
Intramolecular hydrogen bonding represents a significant stabilizing interaction in phenothiazine carboxylate derivatives. The carboxylate oxygen atoms can form weak hydrogen bonds with aromatic carbon-hydrogen groups on the phenothiazine rings, with typical interaction energies of 2 to 4 kilocalories per mole [2] [15]. These interactions contribute to conformational stabilization and influence the overall molecular geometry.
Carbon-hydrogen to pi interactions between the carboxylate methyl groups and the aromatic rings of the phenothiazine core provide additional conformational stabilization. The strength of these interactions ranges from 1 to 3 kilocalories per mole and becomes particularly important in determining the preferred orientation of the tolyl ring relative to the phenothiazine plane [14] [19].
Van der Waals interactions between non-bonded atoms also contribute significantly to conformational stability. The optimization of these dispersion-type interactions leads to preferred geometries that maximize favorable contacts while minimizing unfavorable steric clashes. Computational studies using dispersion-corrected Density Functional Theory methods demonstrate that these interactions are essential for accurately predicting conformational energies [15] [19].
The conformational dynamics have profound implications for the electronic properties of the molecule. Different conformational states exhibit varying degrees of orbital overlap between the donor and acceptor moieties, directly affecting the charge transfer characteristics. Planar or near-planar conformations facilitate stronger electronic coupling and more efficient charge transfer, while highly twisted conformations reduce orbital overlap and diminish charge transfer efficiency [18] [20].
Molecular dynamics simulations reveal that the conformational landscape is characterized by multiple local minima separated by relatively low energy barriers. The system undergoes rapid conformational interconversion on the picosecond to nanosecond timescale, with the population distribution among different conformational states determined by the relative energies and entropy considerations [21] [17].
The temperature dependence of conformational populations follows Boltzmann statistics, with higher temperatures favoring conformational states that were previously inaccessible due to energy barriers. This temperature-induced conformational flexibility has important implications for the photophysical and electrochemical properties of the compound, as different conformational states may exhibit distinct electronic characteristics [16] [17].